molecular formula C29H23N3O4 B11412212 4-[3-(benzyloxy)phenyl]-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-[3-(benzyloxy)phenyl]-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11412212
M. Wt: 477.5 g/mol
InChI Key: BIVHQYZSPDZETD-UHFFFAOYSA-N
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Description

4-[3-(BENZYLOXY)PHENYL]-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(BENZYLOXY)PHENYL]-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: This step involves the benzylation of the phenyl ring using benzyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Furan-2-yl Methyl Group: This can be done via a Friedel-Crafts alkylation reaction using furan-2-ylmethanol and a Lewis acid catalyst like aluminum chloride.

    Hydroxylation of the Phenyl Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and furan moieties.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolo[3,4-c]pyrazole core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional carbonyl or carboxyl groups.

    Reduction: Reduced derivatives with hydroxyl or alkyl groups replacing the carbonyl.

    Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as anti-inflammatory or anticancer properties. Studies on its interactions with biological macromolecules can provide insights into its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[3-(BENZYLOXY)PHENYL]-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(METHOXY)PHENYL]-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • 4-[3-(ETHOXY)PHENYL]-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Uniqueness

The uniqueness of 4-[3-(BENZYLOXY)PHENYL]-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of functional groups and aromatic systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H23N3O4

Molecular Weight

477.5 g/mol

IUPAC Name

5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-phenylmethoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C29H23N3O4/c33-24-14-5-4-13-23(24)26-25-27(31-30-26)29(34)32(17-22-12-7-15-35-22)28(25)20-10-6-11-21(16-20)36-18-19-8-2-1-3-9-19/h1-16,28,33H,17-18H2,(H,30,31)

InChI Key

BIVHQYZSPDZETD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3C4=C(C(=O)N3CC5=CC=CO5)NN=C4C6=CC=CC=C6O

Origin of Product

United States

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